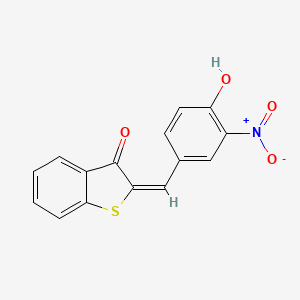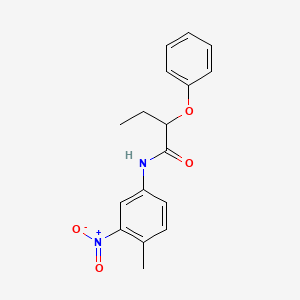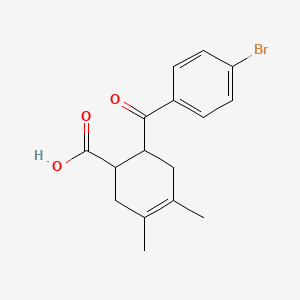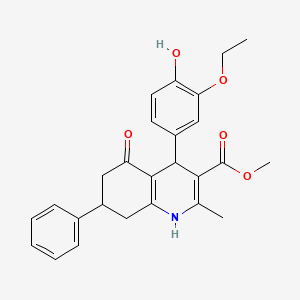![molecular formula C21H13Cl3N2O3 B5184414 3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5184414.png)
3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide, also known as DCB or Dichlobenil, is a synthetic organic compound that belongs to the class of benzamide herbicides. It is widely used in agriculture and horticulture as a pre-emergent herbicide to control the growth of weeds and grasses. DCB has also been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth.
作用機序
3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide works by inhibiting the polymerization of tubulin, which is essential for the formation of microtubules. Microtubules are involved in a variety of cellular processes, including cell division, cell motility, and intracellular transport. By inhibiting the formation of microtubules, 3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide prevents the formation of the mitotic spindle, which is necessary for cell division. This leads to the arrest of cell division and ultimately cell death.
Biochemical and Physiological Effects:
3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tubulin, which is involved in cell division. 3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using 3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and development. However, 3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide also has some limitations. It can be toxic to normal cells, and its effects on normal cells are not well understood. Additionally, 3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide can be difficult to synthesize, which can limit its availability for research purposes.
将来の方向性
There are several potential future directions for research on 3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide. One area of research is the development of new synthetic methods for 3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide that are more efficient and cost-effective. Another area of research is the development of new derivatives of 3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide that have improved efficacy and reduced toxicity. Additionally, research could focus on the use of 3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide in combination with other drugs or therapies for cancer treatment. Finally, research could focus on the development of new methods for delivering 3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide to cancer cells, such as through targeted nanoparticles or liposomes.
合成法
The synthesis of 3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide involves the reaction of 5,7-dichloro-1,3-benzoxazole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 4-aminophenyl-4-chloroformate to yield 3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide.
科学的研究の応用
3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, prostate cancer, and lung cancer. 3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide works by inhibiting the activity of the enzyme tubulin, which is involved in cell division. This leads to the arrest of cell division and ultimately cell death.
特性
IUPAC Name |
3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O3/c1-28-18-7-4-12(8-15(18)23)20(27)25-14-5-2-11(3-6-14)21-26-17-10-13(22)9-16(24)19(17)29-21/h2-10H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWKVZZPEZGYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5184341.png)

![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5184350.png)
![5-[5-(isopropoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5184357.png)

![2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5184394.png)
![1-(2-fluorobenzyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5184405.png)



![butyl 4-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5184434.png)
![ethyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5184441.png)
![8-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5184449.png)
